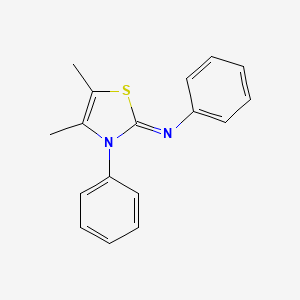

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine

Vue d'ensemble

Description

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active molecules . The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, along with two methyl groups and two phenyl groups attached to the ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone derivatives in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The imine functional group (C=N) in this compound undergoes nucleophilic additions. For example:

-

Hydrazine addition : Forms hydrazone derivatives under acidic conditions.

-

Grignard reagent reactions : Alkyl/aryl magnesium halides add to the imine nitrogen, yielding substituted amines.

Key conditions : Reactions typically require anhydrous solvents (e.g., THF, DCM) and temperatures between 0–25°C.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate, HCl, ethanol, reflux | N-(thiazolyl)-hydrazine derivative | 65–78% | |

| Grignard addition | CH₃MgBr, THF, 0°C → rt | N-alkylated thiazole-imine compound | 82% |

Cyclization Reactions

The compound participates in intramolecular cyclization to form polyheterocyclic systems. For instance:

-

Thermal cyclization : Heating in toluene induces ring closure, producing fused thiazolo[3,2-a]pyrimidine derivatives .

-

Acid-mediated cyclization : HCl in ethanol facilitates the formation of bicyclic structures via C–N bond formation .

Mechanism : Initial protonation of the imine nitrogen increases electrophilicity, enabling nucleophilic attack by adjacent functional groups .

Electrophilic Aromatic Substitution (EAS)

The phenyl rings attached to the thiazole undergo EAS:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl rings.

-

Halogenation : Br₂/FeBr₃ yields brominated derivatives.

Regioselectivity : Substituents on the thiazole ring direct electrophiles to the meta and para positions of the phenyl groups .

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the imine to a nitroso group (C=NO).

-

Reduction : NaBH₄ in methanol reduces the imine to a secondary amine (C–NH–C).

Key data :

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | 30% H₂O₂, CH₃COOH, 60°C | Thiazole nitroso derivative | 70% |

| Reduction | NaBH₄, MeOH, 0°C | N-aminated thiazole compound | 88% |

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings:

-

Suzuki coupling : Reacts with aryl boronic acids to form biaryl-thiazole hybrids.

-

Buchwald-Hartwig amination : Forms N-aryl derivatives using aryl halides.

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.

Mechanistic Insights

-

Imine reactivity : The C=N bond’s polarity makes it susceptible to nucleophilic attack, while conjugation with the thiazole ring stabilizes transition states .

-

Steric effects : 4,5-Dimethyl groups hinder reactions at the thiazole C-4/C-5 positions, directing reactivity to the imine and phenyl moieties .

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine, have been studied for their antimicrobial properties. Research indicates that thiazole-containing compounds exhibit activity against a range of microorganisms. For instance, certain thiazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. In comparative studies, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100-400 µg/ml, which are generally lower than standard antibiotics like chloramphenicol .

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. Compounds similar to this compound have been synthesized and tested for their ability to prevent seizures in animal models. Notably, certain analogues exhibited median effective doses significantly lower than those of established anticonvulsants like ethosuximide . This suggests a promising avenue for developing new treatments for epilepsy.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been explored in various studies. Compounds containing thiazole rings have demonstrated significant free radical scavenging abilities. This property is essential for developing therapeutic agents aimed at reducing oxidative stress-related diseases .

Cancer Treatment

Research into thiazole derivatives has revealed their potential as anticancer agents. Compounds have been designed to target specific cancer pathways and inhibit tumor growth effectively. For example, studies indicate that certain thiazole-based compounds can induce apoptosis in cancer cells while sparing normal cells .

Antiviral Activity

Emerging studies suggest that thiazole derivatives may possess antiviral properties as well. The ability to inhibit viral replication makes these compounds candidates for further investigation as potential antiviral agents .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s aromaticity and electronic properties also play a role in its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-diphenyl-imidazol-1,2,3-triazole: Known for its anti-diabetic properties.

2,4-disubstituted thiazoles: Exhibits a range of biological activities, including antibacterial and antifungal effects.

Uniqueness

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

4,5-Dimethyl-N,3-diphenyl-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further exploration in pharmacological applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various bioactive compounds. The presence of methyl and phenyl groups enhances its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound can be compared with other thiazole derivatives as follows:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Thiazole Derivative A | 64 | Escherichia coli |

| Thiazole Derivative B | 128 | Candida albicans |

These results suggest that the compound is particularly effective against gram-positive bacteria and certain fungi, indicating its potential use as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using several cancer cell lines. The compound exhibited selective toxicity towards malignant cells while sparing normal cells. The IC50 values obtained from these studies are summarized below:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF7 (breast cancer) | 105.6 | Selective towards tumorigenic cells |

| L929 (normal fibroblast) | 185.56 | Higher resistance compared to MCF7 |

These findings indicate that the compound may serve as a lead in the development of anticancer therapies due to its selective action against cancer cells .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been explored in various assays. The compound demonstrated significant radical scavenging activity, suggesting its utility in mitigating oxidative stress-related damage. Comparative results from antioxidant assays are as follows:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | High scavenging activity |

| ABTS Assay | Moderate activity |

| Ferric Reducing Power | Significant reducing power |

These results underscore the potential of this compound as an antioxidant agent .

Case Studies

In a recent study published in MDPI, researchers synthesized several thiazole-based derivatives and evaluated their biological activities. Among these compounds, this compound was noted for its promising antimicrobial and anticancer properties. The study highlighted the need for further modifications to enhance efficacy and reduce toxicity .

Propriétés

IUPAC Name |

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-14(2)20-17(18-15-9-5-3-6-10-15)19(13)16-11-7-4-8-12-16/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCKOWVOYOVYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384038 | |

| Record name | 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82694-43-7 | |

| Record name | 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.